Tert-butyl (2-(1-chloroethyl)phenyl)carbamate Tert-butyl (2-(1-chloroethyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18925028
InChI: InChI=1S/C13H18ClNO2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

Tert-butyl (2-(1-chloroethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC18925028

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2-(1-chloroethyl)phenyl)carbamate -

Specification

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name tert-butyl N-[2-(1-chloroethyl)phenyl]carbamate
Standard InChI InChI=1S/C13H18ClNO2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Standard InChI Key IEOPPJDGLVIVGU-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)Cl

Introduction

Synthesis and Preparation

The synthesis of tert-butyl (2-(1-chloroethyl)phenyl)carbamate likely follows established protocols for carbamate derivatives. A common approach involves the condensation of an amine with a chloroformate or dicarbonate reagent in the presence of a base. For instance, Zenzola et al. demonstrated the rhodium-catalyzed transfer of tert-butyl carbamate to sulfoxides, a method that could be adapted for synthesizing analogous carbamates . In their work, sulfoxides reacted with tert-butyl carbamate under mild conditions (40°C, 8 hours) using Rh2_2(OAc)4_4 as a catalyst and PhI(OAc)2_2 as an oxidant . While this method specifically targets sulfoximines, the general principles—such as the use of Boc-protecting groups and transition-metal catalysis—may extend to the preparation of tert-butyl (2-(1-chloroethyl)phenyl)carbamate.

Alternatively, VulcanChem proposes a route involving the reaction of 2-(1-chloroethyl)aniline with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine. This method, widely used for introducing Boc groups, typically proceeds at 0°C to room temperature and yields stable carbamates after purification via flash chromatography. The chloroethyl substituent, introduced either before or after carbamate formation, could originate from the alkylation of a precursor phenol or amine with 1-chloroethyl chloride.

Key Synthetic Challenges:

  • The steric bulk of the tert-butyl group may slow reaction kinetics, necessitating optimized conditions.

  • The chloroethyl group’s reactivity requires careful control to avoid unintended nucleophilic substitutions during synthesis .

Structural and Physicochemical Properties

The molecular structure of tert-butyl (2-(1-chloroethyl)phenyl)carbamate combines a planar phenyl ring with a flexible chloroethyl side chain and a bulky tert-butyl carbamate group. While no crystal structure data exists for this specific compound, related carbamates, such as tert-butyl 2-phenylethylcarbamate, crystallize in the monoclinic space group P21/nP2_1/n with unit cell parameters a=5.2692(3)A˚,b=13.8663(9)A˚,c=17.8020(13)A˚,β=93.323(6)a = 5.2692(3) \, \text{Å}, b = 13.8663(9) \, \text{Å}, c = 17.8020(13) \, \text{Å}, \beta = 93.323(6)^\circ . By analogy, the title compound likely adopts a similar packing arrangement, with intermolecular hydrogen bonds between the carbamate NH and carbonyl oxygen atoms stabilizing the lattice .

Physicochemical Data:

PropertyValueSource
Molecular FormulaC13H18ClNO2\text{C}_{13}\text{H}_{18}\text{ClNO}_2
Molecular Weight255.74 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Mechanistic Insights

The compound’s bioactivity, if confirmed, would stem from two key features:

  • Alkylation via Chloroethyl Group: The chloroethyl moiety undergoes intramolecular cyclization to form an aziridinium ion, a highly electrophilic species that alkylates DNA bases . This mechanism is shared with nitrogen mustards like chlorambucil.

  • Boc Group as a Protecting Strategy: The tert-butyl carbamate enhances solubility and stability, delaying premature activation in biological systems. Deprotection under acidic conditions (e.g., trifluoroacetic acid) would release the free amine for subsequent reactions .

Research Gaps and Future Directions

Despite its synthetic accessibility, tert-butyl (2-(1-chloroethyl)phenyl)carbamate remains underexplored. Critical research priorities include:

  • Physicochemical Characterization: Determination of melting/boiling points, solubility, and stability under varying conditions.

  • Biological Screening: Evaluation of anticancer, antibacterial, and anti-inflammatory activity in cell-based assays.

  • Structural Studies: X-ray crystallography or NMR analysis to elucidate conformational preferences and intermolecular interactions.

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